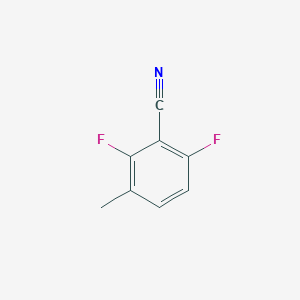

2,6-Difluoro-3-methylbenzonitrile

Description

2,6-Difluoro-3-methylbenzonitrile is a fluorinated aromatic nitrile derivative featuring a methyl substituent at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring.

Properties

IUPAC Name |

2,6-difluoro-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAYAJBYFPLWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-3-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives where fluorine atoms are replaced by nucleophiles.

Reduction: 2,6-Difluoro-3-methylbenzylamine.

Oxidation: 2,6-Difluoro-3-methylbenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

Research indicates that 2,6-difluoro-3-methylbenzonitrile has potential as a pharmacophore in drug design. Its structural characteristics may enable it to interact with biological targets, including enzymes and receptors involved in various diseases. The compound has been explored for its efficacy against specific pathogens and cancer cells, suggesting its utility in developing new therapeutic agents.

Case Study: Antiparasitic Activity

A study highlighted the compound's activity against Trypanosoma congolense, a parasite responsible for sleeping sickness. Modifications of the compound showed varying degrees of potency, with some derivatives demonstrating significant efficacy in vivo. This research underlines the potential of this compound as a lead compound for antiparasitic drug development .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an essential intermediate for constructing more complex organic molecules. Its fluorinated structure enhances reactivity, allowing for various substitution reactions that are crucial in synthesizing pharmaceuticals and agrochemicals.

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions that may include halogenation and nucleophilic substitution processes. Reaction conditions can be optimized to improve yield and purity, often employing catalysts and specific temperature controls .

Analytical Applications

Characterization Techniques

The compound is frequently analyzed using techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry). These methods are critical for confirming the identity and purity of synthesized compounds in research settings .

Environmental Considerations

Toxicity and Safety

While this compound shows promise in various applications, safety data indicates that it can cause irritation upon contact with skin or eyes. Standard laboratory precautions are recommended when handling this compound to minimize exposure risks . Furthermore, its environmental impact is under evaluation to ensure safe usage in industrial applications.

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-methylbenzonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

2,6-Difluoro-4-methylbenzonitrile

2,5-Difluoro-3-methylbenzonitrile

- Substituents : Fluorine (2,5-positions), methyl (3-position).

- Molecular Weight : 153.13 g/mol (calculated).

- Similarity Score : 0.92 .

- Key Differences : Altered fluorine positioning disrupts the para-difluoro symmetry, which may influence dipole moments and crystal packing.

Functional Group Variants

2,6-Difluoro-3-nitrobenzonitrile

2,6-Difluoro-3-methoxybenzonitrile

- Substituents : Fluorine (2,6-positions), methoxy (3-position).

- Molecular Weight: 169.13 g/mol (C₈H₅F₂NO).

- Key Differences : The methoxy group (electron-donating via resonance) may reduce nitrile reactivity but improve solubility in polar solvents .

Data Table: Comparative Analysis of Structural Analogs

*Target compound; data inferred from analogs.

Research Findings and Implications

Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase nitrile electrophilicity, favoring reactions like hydrolysis or reduction to amines .

Positional Isomerism :

- Para-substituted analogs (e.g., 2,6-difluoro-4-methylbenzonitrile) exhibit higher symmetry, which may improve crystallinity and purification efficiency compared to meta-substituted variants .

Applications :

Biological Activity

2,6-Difluoro-3-methylbenzonitrile (DFMB) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of DFMB, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H6F2N

- CAS Number : 886502-09-6

- IUPAC Name : this compound

The structure of DFMB features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position, alongside a nitrile functional group. The presence of fluorine enhances its lipophilicity and biological activity.

DFMB's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms contribute to increased binding affinity to various enzymes and receptors. Notably, DFMB has been studied for its role in modulating the Ubiquitin-Proteasome Pathway (UPP), which is crucial for regulating protein degradation and cellular processes such as the cell cycle and stress responses .

Antimicrobial Properties

Research indicates that DFMB exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

DFMB has demonstrated potential in cancer research, particularly in targeting specific cancer pathways. For instance, compounds related to DFMB have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Case Studies

A recent study highlighted DFMB's efficacy against renal cell carcinoma in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size and associated biomarkers such as HIF-2α .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFMB, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzamide | Lacks methyl group | Limited antimicrobial activity |

| 3-Methylbenzamide | Lacks fluorine atoms | Different chemical properties |

| 2,6-Dichloro-3-methylbenzamide | Similar structure but with chlorine | Varying potency against certain pathogens |

DFMB's unique combination of fluorine and methyl groups enhances its stability and reactivity compared to these analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of DFMB to enhance its biological activity. For example, modifications in the substituents on the benzene ring have led to compounds with improved potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.